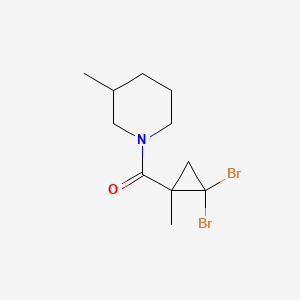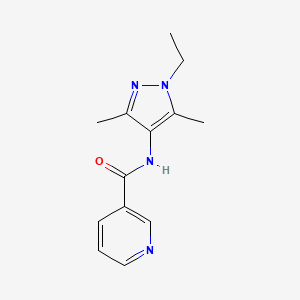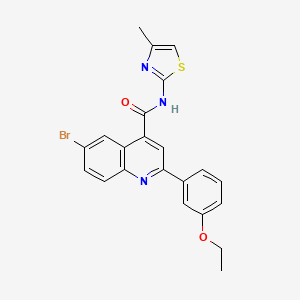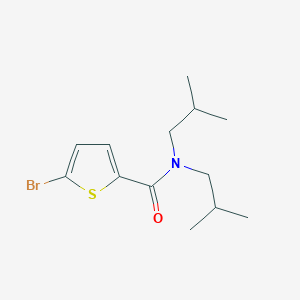
(2,2-Dibromo-1-methylcyclopropyl)(3-methylpiperidin-1-yl)methanone
Vue d'ensemble
Description
1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-3-methylpiperidine is an organic compound characterized by its unique structure, which includes a cyclopropyl ring substituted with two bromine atoms and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dibromo-1-methylcyclopropyl)(3-methylpiperidin-1-yl)methanone typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.
Bromination: The cyclopropyl ring is then brominated using bromine or a bromine-containing reagent to introduce the dibromo substituents.
Coupling with Piperidine: The dibromo-cyclopropyl compound is then coupled with 3-methylpiperidine through a carbonylation reaction, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone, silver nitrate (AgNO3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopropyl derivatives
Applications De Recherche Scientifique
1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-3-methylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,2-Dibromo-1-methylcyclopropyl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Altering Cellular Processes: Affecting processes such as cell division, apoptosis, and gene expression.
Comparaison Avec Des Composés Similaires
- 1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-4-methylpiperazine
- 1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine
Comparison: 1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-3-methylpiperidine is unique due to its specific substitution pattern and the presence of a piperidine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Propriétés
IUPAC Name |
(2,2-dibromo-1-methylcyclopropyl)-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br2NO/c1-8-4-3-5-14(6-8)9(15)10(2)7-11(10,12)13/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYQFYRHOXQHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2(CC2(Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B4277959.png)
![2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4277966.png)

![3-BROMO-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE](/img/structure/B4277981.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4277985.png)
![2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE](/img/structure/B4277993.png)


![3-{[(4-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278021.png)
![5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]furan-2-carboxamide](/img/structure/B4278023.png)

![2-[(2-IODOANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4278043.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B4278049.png)
![(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(9H-xanthen-9-yl)methanone](/img/structure/B4278060.png)
